molecular formula C32H32Cl2O10 B1622569 Salafibrate CAS No. 64496-66-8

Salafibrate

Cat. No.: B1622569
CAS No.: 64496-66-8
M. Wt: 647.5 g/mol
InChI Key: GVOWJSGFINMTQK-UHFFFAOYSA-N
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Description

Salafibrate is a fibric acid derivative used primarily in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is known for its ability to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, making it a valuable therapeutic agent in managing cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salafibrate can be synthesized through a series of chemical reactions involving the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Salafibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces carboxylic acids and other oxidized derivatives.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

Salafibrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and other organic reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Employed in clinical trials to evaluate its efficacy in managing hyperlipidemia and preventing cardiovascular diseases.

    Industry: Utilized in the formulation of lipid-lowering medications

Mechanism of Action

Salafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced triglyceride levels. This mechanism helps in lowering serum lipid levels and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Salafibrate

This compound is unique in its specific activation of PPARα and its ability to significantly increase HDL cholesterol levels while effectively reducing triglycerides. This makes it a valuable therapeutic option for patients with mixed dyslipidemia .

Properties

CAS No.

64496-66-8

Molecular Formula

C32H32Cl2O10

Molecular Weight

647.5 g/mol

IUPAC Name

1,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propan-2-yl 2-acetyloxybenzoate

InChI

InChI=1S/C32H32Cl2O10/c1-20(35)41-27-9-7-6-8-26(27)28(36)42-25(18-39-29(37)31(2,3)43-23-14-10-21(33)11-15-23)19-40-30(38)32(4,5)44-24-16-12-22(34)13-17-24/h6-17,25H,18-19H2,1-5H3

InChI Key

GVOWJSGFINMTQK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

64496-66-8

Origin of Product

United States

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